Nppb

Beschreibung

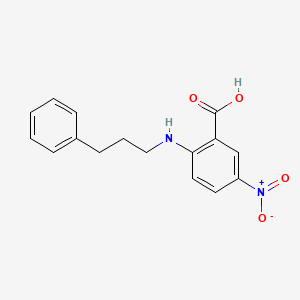

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-2-(3-phenylpropylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMIPAMAXNXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147978 | |

| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500489 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

107254-86-4 | |

| Record name | 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107254-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-(3-phenylpropylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role and Regulation of the Nppb Gene in Cardiac Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function and regulation of the Natriuretic Peptide B (Nppb) gene in cardiac cells. The product of this gene, B-type Natriuretic Peptide (BNP), is a critical cardiac hormone involved in cardiovascular homeostasis and a key biomarker in heart failure. Understanding its molecular pathways is paramount for developing novel therapeutic strategies for cardiac diseases.

Core Function of Nppb/BNP in Cardiomyocytes

The Nppb gene encodes B-type natriuretic peptide (BNP), a hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to mechanical stress and neurohormonal stimuli.[1] BNP plays a crucial role in cardiorenal homeostasis through its potent diuretic, natriuretic, and vasodilatory effects.[2] In cardiac cells, BNP functions as a local autocrine and paracrine factor to counteract pathological remodeling.

Key functions include:

-

Antagonism of Hypertrophy: BNP signaling opposes the hypertrophic growth of cardiomyocytes, a hallmark of heart failure.[1][3] This is achieved by inhibiting pro-hypertrophic signaling pathways.

-

Inhibition of Fibrosis: BNP has significant anti-fibrotic effects.[3] Studies on Nppb knockout mice have demonstrated that a lack of BNP leads to the development of multifocal cardiac fibrosis, which is exacerbated by pressure overload.[4][5]

-

Regulation of Cardiac Contractility and Homeostasis: By activating its downstream signaling cascade, BNP helps to reduce cardiac preload and afterload, thereby alleviating wall stress.[6] It also antagonizes the renin-angiotensin-aldosterone system (RAAS), a key driver of cardiac remodeling.[7][8]

The BNP Signaling Pathway in Cardiac Cells

BNP exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[4][9] This interaction initiates a signaling cascade that is central to BNP's cardioprotective functions.

Signaling Cascade:

-

Receptor Binding: Secreted BNP binds to the extracellular domain of NPR-A on the surface of cardiomyocytes and cardiac fibroblasts.

-

Guanylyl Cyclase Activation: This binding event induces a conformational change in NPR-A, activating its intracellular guanylyl cyclase domain.

-

cGMP Production: The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9]

-

Downstream Effectors: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG), which then phosphorylates various downstream target proteins, mediating the anti-hypertrophic and anti-fibrotic effects of BNP.

Regulation of Nppb Gene Expression

The expression of Nppb is tightly controlled at both the transcriptional and post-transcriptional levels. It is abundantly expressed during embryonic development, downregulated after birth, and strongly re-induced in the ventricles in response to cardiac stress, such as hypertrophy and myocardial infarction.[10]

Transcriptional Regulation

The Nppb gene is located in a conserved gene cluster with the Nppa gene, which encodes Atrial Natriuretic Peptide (ANP). Their expression is co-regulated by a complex interplay of transcription factors and epigenetic modifications.

-

Super-Enhancer: A critical regulatory element, identified as a "super-enhancer," is located upstream of the Nppa-Nppb locus.[11][12] This enhancer cluster is essential for the ventricular expression of both genes during development and in response to stress.[13] Deletion of this region leads to a significant reduction in Nppb expression in the ventricles.[11]

-

Transcription Factors: Several key cardiac transcription factors bind to the promoter and enhancer regions of Nppb to drive its expression. These include:

-

Nkx2-5: Essential for developmental expression in the ventricles.[10]

-

GATA4: A zinc-finger transcription factor that controls the expression of many cardiac genes, including Nppb.[1]

-

NRSF/REST: This transcriptional repressor negatively regulates Nppb expression in the healthy adult heart. During cardiac stress, NRSF is downregulated, leading to the de-repression and reactivation of Nppb transcription.[14]

-

-

Epigenetic Modifications: The chromatin state of the Nppa-Nppb locus is dynamically regulated. In failing hearts, the reactivation of Nppb is associated with active epigenetic marks, such as H3K27 acetylation (H3K27ac) and H3K9 demethylation at its promoter region.[10]

Post-Transcriptional Regulation

Beyond transcription, the expression of BNP is also controlled at the post-transcriptional level. The Nppb mRNA contains an AT-rich element in its 3'-untranslated region (3'-UTR) that contributes to its instability.[14] This suggests that regulation of mRNA decay is a mechanism for controlling the steady-state levels of the Nppb transcript and, consequently, the amount of BNP protein produced.

Quantitative Data on Nppb Expression

The following tables summarize quantitative data from various experimental models, illustrating the dynamic regulation of Nppb expression.

Table 1: Nppb Expression in Genetically Modified Mouse Models

| Model | Tissue | Change in Nppb mRNA | Citation |

| Nppb+/- (Heterozygous Knockout) | Atria & Ventricles | ~50% decrease vs. Wild-Type | [4] |

| Nppb-/- (Homozygous Knockout) | Cardiac Tissues | Complete loss of transcript | [4] |

| Super-Enhancer (RE1) Deletion | Ventricles | Strong reduction vs. Wild-Type | [11] |

Table 2: Nppb Expression in Response to Cardiac Stress

| Model | Condition | Tissue | Change in Nppb mRNA | Citation | | :--- | :--- | :--- | :--- | | Rat Cardiomyocytes | Endothelin-1, Phenylephrine, or PMA | Cultured Cells | Rapid increase, maximal within 1 hour |[1] | | Mouse Model | Aortic Constriction (Pressure Overload) | Ventricles | Marked increase |[5] | | Dahl Salt-Sensitive Rats | High Salt (8% NaCl) Diet | Cardiac Tissue | Significant increase vs. Normal Salt Diet |[15] |

Experimental Protocols

Investigating the function and regulation of Nppb involves a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Experimental Workflow Overview

A typical workflow to investigate the regulation of Nppb by a specific factor (e.g., a transcription factor or a drug candidate) involves modulating the factor in cardiac cells, followed by an analysis of gene and protein expression and promoter activity.

Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is used to quantify Nppb mRNA levels.

-

RNA Isolation:

-

Isolate total RNA from cultured cardiac cells or tissue samples using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

-

DNase Treatment (Optional but Recommended):

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a mix of oligo(dT) and random hexamer primers.[5]

-

The reaction typically involves an incubation at 42°C for 50-60 minutes, followed by heat inactivation of the enzyme at 70°C for 15 minutes.[7]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix on ice. For each reaction, combine:

-

SYBR Green Master Mix (2X)

-

Forward Primer (10 µM stock)

-

Reverse Primer (10 µM stock)

-

Diluted cDNA template (typically a 1:10 or 1:20 dilution)

-

Nuclease-free water to the final volume.

-

-

Run the reactions in a real-time PCR thermal cycler using a standard cycling program:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds (denaturation) and 60°C for 60 seconds (annealing/extension).[3]

-

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for Nppb and a stable housekeeping gene (e.g., Gapdh, Actb).

-

Calculate the relative expression of Nppb using the ΔΔCt method.

-

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of a transcription factor on the Nppb promoter and enhancer regions.

-

Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release nuclei.

-

Resuspend the nuclear pellet in an SDS lysis buffer.

-

Shear the chromatin into fragments of 200-700 bp using sonication.[17] The optimal sonication conditions must be empirically determined.

-

-

Immunoprecipitation (IP):

-

Dilute the sheared chromatin and pre-clear it with Protein A/G magnetic beads to reduce non-specific binding.[10]

-

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the transcription factor of interest. Include a negative control IP with a non-specific IgG antibody.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[17]

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1M NaHCO₃).

-

-

Reverse Cross-links and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification column.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform next-generation sequencing (NGS) on the prepared library.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing the binding sites of the transcription factor.

-

Protocol: Luciferase Reporter Assay

This protocol is used to measure the activity of the Nppb promoter in response to specific stimuli or transcription factors.

-

Construct Preparation:

-

Clone the Nppb promoter region of interest into a luciferase reporter vector (e.g., pGL3-Basic). This places the luciferase gene under the control of the Nppb promoter.

-

-

Cell Culture and Transfection:

-

Plate cardiac cells (e.g., H9c2 or primary cardiomyocytes) in 6-well or 12-well plates.

-

Co-transfect the cells with:

-

The Nppb promoter-luciferase construct.

-

An expression vector for the transcription factor of interest (or treat with a drug compound post-transfection).

-

A control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency.[18]

-

-

-

Cell Lysis:

-

After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[19]

-

-

Luminescence Measurement:

-

Transfer a portion of the cell lysate to a luminometer plate.

-

Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence.

-

Next, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.[18]

-

-

Data Analysis:

-

For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.

-

Compare the normalized luciferase activity between different experimental conditions (e.g., with vs. without the transcription factor) to determine the effect on Nppb promoter activity.

-

References

- 1. opentrons.com [opentrons.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mcgill.ca [mcgill.ca]

- 4. Western Blot Protocol [protocols.io]

- 5. elearning.unite.it [elearning.unite.it]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bioagilytix.com [bioagilytix.com]

- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 11. bosterbio.com [bosterbio.com]

- 12. 2.5. Western blot analysis to assess protein expression [bio-protocol.org]

- 13. clyte.tech [clyte.tech]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. genscript.com [genscript.com]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 18. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]

- 19. fredhutch.org [fredhutch.org]

An In-depth Technical Guide to the Natriuretic Peptide B (Nppb) Signaling Pathway and its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a cardiac hormone pivotal in cardiovascular homeostasis. Secreted primarily by ventricular cardiomyocytes in response to mechanical stress, Nppb plays a crucial role in regulating blood pressure, blood volume, and cardiac remodeling. Its signaling pathway presents a key therapeutic target for a variety of cardiovascular diseases, including heart failure. This technical guide provides a comprehensive overview of the Nppb signaling cascade, its downstream targets, and detailed experimental protocols for its investigation.

The Nppb Signaling Pathway: A Core Overview

The Nppb signaling pathway is initiated by the binding of Nppb to its specific receptor, Natriuretic Peptide Receptor-B (NPR-B). This interaction triggers a cascade of intracellular events, primarily mediated by the second messenger cyclic guanosine monophosphate (cGMP).

Ligand-Receptor Interaction

Second Messenger Generation

The activated NPR-B catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The production of cGMP is a critical step in the Nppb signaling cascade, and its intracellular concentration is tightly regulated. The half-maximal effective concentration (EC50) for BNP-induced cGMP production in cardiomyocytes has been reported to be in the nanomolar range, highlighting the potency of this signaling pathway.

Downstream Effector: Protein Kinase G (PKG)

The primary downstream effector of cGMP is the serine/threonine-specific Protein Kinase G (PKG). cGMP binding to the regulatory domain of PKG induces a conformational change that activates its kinase domain. Activated PKG then phosphorylates a multitude of downstream target proteins, modulating their activity and leading to the physiological effects of Nppb.

The following diagram illustrates the core Nppb signaling pathway:

Expression of Natriuretic Peptide B (Nppb) Across Tissues and Organs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a peptide hormone encoded by the NPPB gene. Initially identified in the porcine brain, it is now well-established as a crucial cardiac hormone primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stress and stretching.[1] This guide provides a comprehensive overview of Nppb expression in various human tissues and organs, details on its signaling pathways, and methodologies for its detection and quantification.

Nppb plays a significant role in cardiovascular homeostasis through its involvement in natriuresis, diuresis, vasodilation, and the inhibition of the renin-angiotensin-aldosterone system.[1] Consequently, plasma levels of Nppb and its N-terminal pro-hormone (NT-proBNP) are widely utilized as biomarkers for the diagnosis and prognosis of heart failure.[2] Beyond its cardiac functions, Nppb expression has been detected in various other tissues, suggesting a broader physiological role.

This document serves as a technical resource, presenting quantitative expression data, detailed experimental protocols, and visual representations of associated molecular pathways to support further research and therapeutic development related to Nppb.

Quantitative Expression of Nppb

The expression of the NPPB gene varies significantly across different human tissues, with the highest levels observed in the heart muscle. The following tables summarize the messenger RNA (mRNA) expression levels in various tissues, presented in normalized Transcripts Per Million (nTPM) based on data from the Human Protein Atlas, which combines data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) projects.[3]

mRNA Expression of Nppb in Human Tissues

| Tissue Category | Tissue | nTPM |

| Cardiovascular | Heart Muscle | 1334.9 |

| Adipose Tissue | 0.2 | |

| Nervous System | Brain (Cerebral Cortex) | 0.1 |

| Brain (Cerebellum) | 0.0 | |

| Spinal Cord | 0.0 | |

| Renal and Urinary | Kidney | 0.0 |

| Urinary Bladder | 0.1 | |

| Respiratory | Lung | 0.1 |

| Gastrointestinal | Stomach | 0.1 |

| Small Intestine | 0.2 | |

| Colon | 0.2 | |

| Liver | 0.0 | |

| Pancreas | 0.0 | |

| Endocrine | Adrenal Gland | 0.1 |

| Thyroid Gland | 0.1 | |

| Reproductive | Ovary | 0.3 |

| Testis | 0.0 | |

| Uterus | 0.2 | |

| Integumentary | Skin | 0.1 |

| Musculoskeletal | Skeletal Muscle | 0.0 |

| Immune System | Spleen | 0.1 |

| Lymph Node | 0.1 | |

| Bone Marrow | 0.2 |

Data sourced from the Human Protein Atlas.[3] nTPM values represent the consensus dataset.

Nppb Signaling Pathways

Nppb exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction initiates a signaling cascade that leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to a range of physiological responses.[4]

Nppb Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Tissue expression of NPPB - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Targets of cGMP/cGKI in Cardiac Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and function of the Nppa–Nppb cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of the Nppb Gene: A Technical Guide for Researchers

An in-depth exploration of the evolutionary history, conserved regulatory mechanisms, and functional significance of the natriuretic peptide B gene (Nppb), providing a crucial resource for researchers in cardiovascular biology and drug development.

Abstract

The natriuretic peptide B gene, Nppb, encoding the B-type natriuretic peptide (BNP), is a critical regulator of cardiovascular homeostasis. Its product, BNP, is a well-established biomarker for heart failure. This technical guide delves into the evolutionary conservation of the Nppb gene, providing a comprehensive overview of its genomic organization, regulatory elements, and the functional implications of its conservation across vertebrate species. We present quantitative data on sequence homology, detail conserved signaling pathways, and provide a collection of key experimental protocols to facilitate further research in this area. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of Nppb and the natriuretic peptide system in health and disease.

Introduction

The natriuretic peptide system plays a pivotal role in maintaining cardiovascular and renal homeostasis. B-type natriuretic peptide (BNP), encoded by the Nppb gene, is a cardiac hormone primarily secreted by ventricular cardiomyocytes in response to myocardial stress and stretching. Its physiological effects, including natriuresis, diuresis, and vasodilation, are crucial for regulating blood pressure and fluid balance. The evolutionary conservation of the Nppb gene and its protein product underscores their fundamental biological importance. Understanding this conservation provides valuable insights into the fundamental mechanisms of cardiovascular regulation and offers a platform for the development of novel therapeutic strategies.

Evolutionary History and Phylogeny

The natriuretic peptide gene family, which includes atrial natriuretic peptide (Nppa), B-type natriuretic peptide (Nppb), and C-type natriuretic peptide (Nppc), has a rich evolutionary history. Evidence suggests that Nppa and Nppb arose from tandem duplications of an ancestral C-type natriuretic peptide gene (CNP-3) over 500 million years ago.[1] This shared ancestry is reflected in their genomic organization, with Nppa and Nppb often found in a conserved gene cluster in mammalian genomes.[2][3]

A phylogenetic analysis of the Nppb gene reveals its evolutionary relationships across different vertebrate lineages.

Conservation of Gene and Protein Structure

The Nppb gene and its protein product, BNP, exhibit a significant degree of sequence conservation across vertebrate species, highlighting the essential nature of their function.

Gene Sequence Conservation

The genomic sequence of the Nppb gene, including both exons and introns, shows remarkable conservation, particularly in regulatory regions.

| Species | Homology to Human NPPB (%) |

| Chimpanzee | >98% |

| Rhesus Monkey | ~95% |

| Mouse | ~75% |

| Dog | ~80% |

| Chicken | ~60% |

| Zebrafish | ~50% |

Table 1: Nppb Gene Sequence Homology. This table summarizes the approximate percentage of sequence identity of the Nppb gene in various species compared to the human NPPB gene.

Protein Sequence Conservation

The amino acid sequence of the mature BNP peptide is also highly conserved, especially the 17-amino acid ring structure formed by a disulfide bond, which is critical for its biological activity.

| Species | BNP Peptide Length (amino acids) | Amino Acid Identity to Human BNP (%) |

| Human | 32 | 100 |

| Mouse | 45 | 59 |

| Rat | 45 | 57 |

| Dog | 32 | 84 |

| Pig | 32 | 81 |

| Chicken | 32 | 53 |

| Zebrafish | 32 | 47 |

Table 2: BNP Protein Sequence Conservation. This table presents the length and percentage of amino acid identity of the mature BNP peptide in different vertebrate species compared to human BNP.

Conservation of Regulatory Elements

The expression of the Nppb gene is tightly regulated by a complex interplay of transcription factors and epigenetic modifications. The conservation of regulatory elements within the Nppb locus is a key aspect of its evolutionary story.

The Nppa-Nppb Gene Cluster and Shared Enhancers

In mammals, the Nppa and Nppb genes are located in a conserved cluster and are co-regulated by shared cis-regulatory elements.[1][3] A key regulatory feature is a large, evolutionarily conserved enhancer cluster, often referred to as a "super-enhancer," located upstream of the Nppb gene.[4] This super-enhancer is crucial for the developmental and stress-induced expression of both Nppa and Nppb in the heart.[4]

Conserved Transcription Factor Binding Sites

The promoter and enhancer regions of the Nppb gene contain conserved binding sites for key cardiac transcription factors, including GATA4, NKX2-5, and MEF2.[2] The presence of these conserved sites across species highlights a common regulatory network governing Nppb expression in the heart.

Functional Conservation

The fundamental physiological roles of BNP are largely conserved across vertebrates, reflecting the ancient origins of the natriuretic peptide system in regulating fluid and electrolyte balance.

Signaling Pathway

BNP exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

Physiological Roles

The primary functions of BNP in regulating blood pressure and fluid volume are conserved from fish to mammals. In response to increased cardiac stretch, BNP is released and acts to reduce cardiac load.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the evolutionary conservation and function of the Nppb gene.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is a standard method to quantify the expression levels of the Nppb gene in different tissues and under various experimental conditions.

Methodology:

-

RNA Extraction: Isolate total RNA from cardiac tissue or other tissues of interest using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Perform qPCR using cDNA as a template, gene-specific primers for Nppb, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Data Analysis: Normalize the Nppb expression levels to a stable housekeeping gene and calculate the relative expression using the delta-delta Ct method.

In Situ Hybridization (ISH) for Localization of Gene Expression

ISH is a powerful technique to visualize the spatial expression pattern of Nppb mRNA within tissues.

Methodology:

-

Probe Synthesis: Generate a labeled antisense RNA probe complementary to the Nppb mRNA sequence.

-

Tissue Preparation: Fix and section the tissue of interest.

-

Hybridization: Hybridize the labeled probe to the tissue sections.

-

Detection: Detect the hybridized probe using an antibody conjugated to an enzyme that catalyzes a colorimetric reaction or a fluorescent molecule.

-

Imaging: Visualize the localization of the Nppb mRNA under a microscope.

Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions

ChIP is used to identify the binding of specific transcription factors to the regulatory regions of the Nppb gene.

Methodology:

-

Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde.

-

Chromatin Shearing: Shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Use an antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq) to identify the genomic regions bound by the transcription factor.

CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system allows for the targeted disruption of the Nppb gene to study its function in vivo or in vitro.

Methodology:

-

Guide RNA Design: Design single guide RNAs (sgRNAs) that target a specific region of the Nppb gene.

-

Delivery of CRISPR Components: Deliver the Cas9 nuclease and the sgRNAs into cells or embryos.

-

Gene Editing: The Cas9 nuclease, guided by the sgRNA, creates a double-strand break in the Nppb gene.

-

Screening for Knockouts: Screen for cells or animals with mutations in the Nppb gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

ELISA is a widely used method to measure the concentration of BNP in biological fluids such as plasma or serum.

Methodology:

-

Coating: Coat a microplate with a capture antibody specific for BNP.

-

Sample Incubation: Add the sample containing BNP to the wells and incubate.

-

Detection Antibody: Add a detection antibody that is also specific for BNP and is conjugated to an enzyme.

-

Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the colored product, which is proportional to the concentration of BNP in the sample.

Mass Spectrometry (MS) for Peptide Analysis

Mass spectrometry provides a highly specific and sensitive method for the absolute quantification of BNP and its various processed forms.

Methodology:

-

Sample Preparation: Extract and purify BNP from the biological sample.

-

Ionization: Ionize the BNP peptides.

-

Mass Analysis: Separate the ionized peptides based on their mass-to-charge ratio.

-

Detection: Detect the separated ions and generate a mass spectrum.

-

Quantification: Quantify the amount of BNP by comparing the signal intensity to that of a known standard.

Conclusion

The evolutionary conservation of the Nppb gene and its protein product, BNP, highlights their indispensable role in cardiovascular physiology. From its ancient origins to its complex regulation in mammals, the study of Nppb conservation provides a powerful framework for understanding the fundamental principles of cardiac function and disease. The experimental approaches detailed in this guide offer a toolkit for researchers to further unravel the intricacies of the natriuretic peptide system and to develop innovative therapeutic strategies for cardiovascular disorders.

References

- 1. The Impact of Natriuretic Peptides on Heart Development, Homeostasis, and Disease [mdpi.com]

- 2. Structure and function of the Nppa–Nppb cluster locus during heart development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. ahajournals.org [ahajournals.org]

The Discovery and Endocrine Significance of Brain Natriuretic Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Brain Natriuretic Peptide (BNP), a pivotal biomarker in cardiovascular medicine. We delve into the seminal experiments that led to its identification, the elucidation of its structure and physiological functions, and the signaling pathways through which it exerts its effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational research that has shaped our understanding of this critical cardiac hormone.

Introduction: The Heart as an Endocrine Organ

The journey to understanding Brain Natriuretic Peptide (BNP) begins with a paradigm shift in cardiovascular physiology: the recognition of the heart as an endocrine organ. This concept was firmly established in 1981 by Adolfo de Bold and his team, who discovered that extracts from atrial muscle cells could induce potent natriuresis (sodium excretion) and diuresis (water excretion) when injected into rats. This led to the isolation of Atrial Natriuretic Peptide (ANP), the first identified cardiac hormone. This groundbreaking discovery set the stage for the search for other cardiac-derived factors with similar properties.

The Discovery of Brain Natriuretic Peptide (BNP)

In 1988, a second member of the natriuretic peptide family was identified by a team of Japanese researchers led by Tetsuji Sudoh.[1] While investigating porcine brain extracts for novel peptides with pharmacological activities similar to ANP, they isolated a 26-amino acid peptide that displayed potent chick rectum relaxant activity, a characteristic bioassay for natriuretic peptides.[2] Due to its initial discovery in the brain, it was named Brain Natriuretic Peptide (BNP).[2]

Subsequent research by the same group led to the identification of a longer, 32-amino acid form of porcine BNP, designated BNP-32, which was found to be the major form in the porcine brain.[3] Despite its name, it was soon discovered that the primary site of BNP synthesis and secretion is not the brain, but the cardiac ventricles, particularly in response to ventricular stretch and pressure overload.

Timeline of Key Discoveries

| Year | Discovery | Key Researchers | Citation |

| 1981 | Discovery of Atrial Natriuretic Peptide (ANP), establishing the heart as an endocrine organ. | Adolfo J. de Bold | |

| 1988 | Isolation and sequencing of a 26-amino acid Brain Natriuretic Peptide (BNP) from porcine brain. | Tetsuji Sudoh, et al. | [2] |

| 1988 | Isolation and sequencing of the 32-amino acid form of porcine BNP (BNP-32). | Tetsuji Sudoh, et al. | [3] |

| 1989 | Development of a specific radioimmunoassay for BNP. | [4] | |

| 1989 | Cloning and sequencing of the cDNA encoding the precursor for human BNP. | [5] | |

| 1990 | Identification of C-type Natriuretic Peptide (CNP) in porcine brain. | Tetsuji Sudoh, et al. | [6] |

Structure and Biosynthesis of BNP

Amino Acid Sequence and Molecular Weight

The amino acid sequences of porcine and human BNP share considerable homology, particularly within the 17-amino acid ring structure formed by a disulfide bond between two cysteine residues.

Table 1: Amino Acid Sequence and Molecular Weight of Porcine and Human BNP-32

| Species | Amino Acid Sequence | Molecular Weight (Da) |

| Porcine BNP-32 | Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr | ~3483 |

| Human BNP-32 | Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His | 3464.04[7] |

Biosynthesis and Processing

BNP is synthesized as a preprohormone, preproBNP, which is then cleaved to proBNP. In response to myocardial stretch, proBNP is released and cleaved by the enzyme corin into the biologically active 32-amino acid C-terminal fragment (BNP-32) and an inactive 76-amino acid N-terminal fragment (NT-proBNP).

Experimental Protocols

Isolation and Purification of Porcine BNP

The initial isolation of BNP from porcine brain involved a multi-step purification process.

Experimental Workflow for Porcine BNP Isolation

Detailed Methodology:

-

Tissue Extraction: Porcine brains were homogenized in a solution of acetic acid to extract peptides and prevent enzymatic degradation.

-

Acetone Precipitation: The homogenate was treated with acetone to precipitate larger proteins, leaving smaller peptides like BNP in the supernatant.

-

Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography to separate molecules based on size. Fractions were tested for activity using the chick rectum relaxation bioassay.

-

Immunoaffinity Chromatography: A highly specific purification step was employed using antibodies raised against a synthetic fragment of porcine BNP. This allowed for the selective capture of BNP from the partially purified extract.[8]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved using RP-HPLC, which separates peptides based on their hydrophobicity, yielding highly purified BNP.[8]

Functional Characterization of BNP

The biological activities of the newly discovered peptide were assessed using various bioassays.

Table 2: Early Functional Characterization of Porcine BNP

| Bioassay | Experimental Model | Observed Effect | Citation |

| Chick Rectum Relaxation | Isolated chick rectum tissue | Potent relaxation of the smooth muscle. | [2] |

| Natriuresis and Diuresis | Anesthetized rats | Intravenous injection of BNP (0.5 and 5.0 nmol/kg) produced a rapid and marked increase in urine and sodium excretion. | [9] |

| Hypotension | Anesthetized DOCA-salt hypertensive rats | Intravenous injection of BNP (0.5 and 5.0 nmol/kg) caused a significant reduction in blood pressure. | [9] |

Experimental Protocol for Assessing Natriuretic and Diuretic Effects in Rats:

-

Animal Preparation: Male Wistar rats were anesthetized, and catheters were inserted into the jugular vein (for infusions), carotid artery (for blood pressure monitoring), and bladder (for urine collection).

-

Baseline Measurement: A baseline period was established to measure urine flow and electrolyte concentrations.

-

BNP Administration: A bolus intravenous injection of synthetic porcine BNP at various doses was administered.

-

Data Collection: Urine was collected at timed intervals, and the volume was measured. Sodium and potassium concentrations in the urine were determined by flame photometry. Arterial blood pressure was continuously monitored.

Signaling Pathway of BNP

BNP exerts its biological effects by binding to specific receptors on the surface of target cells. The primary signaling mechanism involves the generation of the second messenger cyclic guanosine monophosphate (cGMP).

BNP Signaling Pathway

Key Components of the BNP Signaling Pathway:

-

Natriuretic Peptide Receptor-A (NPR-A): This is the primary receptor for both ANP and BNP. It is a transmembrane guanylyl cyclase receptor. Binding of BNP to the extracellular domain of NPR-A activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Cyclic Guanosine Monophosphate (cGMP): As a second messenger, cGMP activates downstream effectors, primarily Protein Kinase G (PKG).

-

Protein Kinase G (PKG): This serine/threonine kinase phosphorylates various intracellular proteins, leading to the physiological effects of BNP, such as smooth muscle relaxation (vasodilation) and regulation of ion channels in the kidney (natriuresis).

-

Natriuretic Peptide Receptor-C (NPR-C): This receptor acts as a clearance receptor. It binds all natriuretic peptides and internalizes them for lysosomal degradation, thereby removing them from circulation. It does not have guanylyl cyclase activity.

-

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cGMP to 5'-GMP, thus terminating the signal.

Conclusion

The discovery of Brain Natriuretic Peptide has had a profound impact on our understanding of cardiovascular homeostasis and has provided a crucial tool for the diagnosis and management of heart failure. From its unexpected discovery in the brain to its establishment as a key cardiac hormone, the history of BNP research is a testament to the importance of fundamental scientific inquiry. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research and the development of novel therapeutic strategies targeting the natriuretic peptide system.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioimmunoassay for brain natriuretic peptide (BNP) detection of BNP in canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and sequence analysis of cDNA encoding a precursor for human brain natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C-type natriuretic peptide (CNP): a new member of natriuretic peptide family identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brain Natriuretic Peptide-32 human = 97 HPLC, powder 124584-08-3 [sigmaaldrich.com]

- 8. Isolation and identification of a high molecular weight brain natriuretic peptide in porcine cardiac atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natriuretic and hypotensive effects of brain natriuretic peptide in anaesthetized DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Nppb as a Biomarker for Heart Failure Diagnosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natriuretic Peptide Precursor B (Nppb), and its processed peptides, B-type Natriuretic Peptide (BNP) and N-terminal pro-B-type Natriuretic Peptide (NT-proBNP), are pivotal biomarkers in the diagnosis and prognosis of heart failure. This technical guide provides a comprehensive overview of the molecular biology of Nppb, its signaling pathways in cardiac pathophysiology, detailed experimental protocols for its quantification, and a summary of its diagnostic accuracy. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in cardiovascular research.

Introduction: The Role of Nppb in Cardiac Homeostasis and Heart Failure

The Nppb gene encodes a pre-prohormone that is proteolytically cleaved to produce the biologically active 32-amino acid peptide, B-type natriuretic peptide (BNP), and the inactive 76-amino acid N-terminal fragment, NT-proBNP.[1] In healthy individuals, Nppb is primarily expressed in the cardiac ventricles at low levels. However, in response to ventricular stretch and wall tension, hallmarks of heart failure, the expression of the Nppb gene is significantly upregulated.[1][2] This leads to increased synthesis and secretion of proBNP, which is then cleaved into BNP and NT-proBNP upon release into the circulation.

BNP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This interaction catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn mediates a range of downstream effects, including vasodilation, natriuresis, and diuresis. These actions collectively reduce cardiac preload and afterload, thereby counteracting the pathological remodeling and hemodynamic stress associated with heart failure. Due to its longer half-life and greater stability in circulation, NT-proBNP is often the preferred biomarker for clinical assays.[1]

The Nppb Signaling Pathway in Heart Failure

The signaling cascade initiated by Nppb-derived BNP plays a crucial role in mitigating the progression of heart failure. The key steps are outlined below and visualized in the accompanying diagram.

-

Stimulus: Increased ventricular wall stress and stretch due to volume or pressure overload in heart failure.

-

Nppb Upregulation: Cardiac myocytes increase the transcription of the Nppb gene and translation of the Nppb pre-prohormone.

-

Prohormone Cleavage: ProBNP is cleaved into active BNP and the stable NT-proBNP fragment.

-

Receptor Binding: Circulating BNP binds to the natriuretic peptide receptor-A (NPR-A) on the surface of target cells, including vascular smooth muscle cells and kidney cells.

-

cGMP Production: The intracellular guanylyl cyclase domain of NPR-A is activated, leading to the production of cyclic GMP (cGMP).

-

Downstream Effects: cGMP activates protein kinase G (PKG), which mediates the physiological responses of vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

References

molecular structure and isoforms of Nppb protein

An In-depth Technical Guide on the Molecular Structure and Isoforms of Natriuretic Peptide B (Nppb) Protein

Introduction

Natriuretic Peptide B (Nppb), also known as Brain Natriuretic Peptide (BNP), is a pivotal cardiac hormone involved in cardiovascular homeostasis, including the regulation of blood pressure and fluid balance.[1][2] Initially discovered in the porcine brain, it is primarily synthesized and secreted by cardiac ventricular myocytes in response to myocardial stretch.[1][3] This technical guide provides a comprehensive overview of the molecular structure of Nppb, its various isoforms, post-translational modifications, and associated signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are focused on cardiovascular diseases.

Molecular Structure and Processing of Nppb

The human NPPB gene is located on chromosome 1 at position p36.22.[1][2] The synthesis and processing of the Nppb protein is a multi-step process that results in biologically active and inactive fragments.

The initial translation product is a 134-amino acid preprohormone (preproBNP).[1][3] Following the cleavage of a 26-residue N-terminal signal peptide, a 108-amino acid prohormone (proBNP) is formed.[1][3] This prohormone is the primary storage form within cardiomyocytes. Upon physiological stimuli, such as ventricular wall stress, proBNP is cleaved into two main fragments which are secreted into the bloodstream in equimolar amounts:[3]

-

BNP-32: A 32-amino acid, biologically active C-terminal peptide.[1][3][4]

-

NT-proBNP: A 76-amino acid, biologically inactive N-terminal fragment.[1][3][4]

The cleavage of proBNP is a critical step for its activation and is primarily mediated by the endoproteases FURIN and CORIN, which cleave the prohormone at the Arginine-102 residue.[5][6] Further proteolytic cleavage of BNP-32 by enzymes like dipeptidyl peptidase-4 (DPP4) and neutral endopeptidase (MME) can result in shorter, less active peptide fragments.[6]

Structural Features

A key structural feature of the natriuretic peptide family, including BNP, is a 17-amino acid ring formed by a disulfide bond.[4] This ring structure is crucial for the peptide's biological activity.

Post-Translational Modifications

Post-translational modifications play a significant role in the regulation of Nppb processing and activity. The most notable modification is O-glycosylation. ProBNP is known to be O-glycosylated at several residues, and this glycosylation can inhibit its cleavage by FURIN and CORIN.[6][7] Specifically, glycosylation at Threonine-71 has been shown to prevent the processing of proBNP into NT-proBNP and active BNP.[7] In conditions of acute decompensated heart failure, a decrease in proBNP glycosylation is observed, which, coupled with an increase in furin activity, leads to enhanced processing of proBNP and higher circulating levels of BNP and NT-proBNP.[7][8]

Nppb Isoforms

Alternative splicing of the NPPB gene can result in different protein isoforms. For instance, in mice, two transcript variants have been identified which encode for a longer isoform 1 and a shorter isoform 2. The shorter variant utilizes an alternate in-frame splice site in the 5' coding region.[9] While the existence of multiple isoforms adds to the complexity of Nppb biology, their specific functional differences are an area of ongoing research.

Quantitative Data on Nppb and its Products

The following table summarizes the key quantitative data related to the human Nppb protein and its processed forms.

| Protein Form | Number of Amino Acids | Molecular Weight (approx. kDa) | Key Features |

| preproBNP | 134 | ~14.7 | Initial translation product.[1] |

| proBNP | 108 | ~11.9 | Prohormone stored in cardiomyocytes; undergoes glycosylation.[1] |

| NT-proBNP | 76 | ~8.4 | N-terminal inactive fragment; used as a clinical biomarker.[1][3][4] |

| BNP-32 | 32 | ~3.5 | C-terminal active hormone; contains a 17-amino acid ring.[1][3][4] |

| Shorter BNP forms | <32 | <3.5 | Result from further cleavage of BNP-32 by proteases like DPP4 and MME.[6] |

Nppb Signaling Pathway

The biological effects of BNP are mediated through its interaction with specific natriuretic peptide receptors (NPRs) on the surface of target cells.[1] The primary receptor for BNP is Natriuretic Peptide Receptor-A (NPR-A), also known as NPR1.[2][5] Binding of BNP to NPR-A activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[1]

Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases, which in turn phosphorylate downstream target proteins. This signaling cascade results in a variety of physiological responses, including:

-

Vasodilation: Relaxation of smooth muscle cells in blood vessels, leading to a decrease in blood pressure.[1]

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.[1][5]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.[1][5]

-

Antifibrotic effects in the heart.[5]

BNP also binds to the Natriuretic Peptide Receptor-C (NPR-C), which is primarily involved in the clearance of natriuretic peptides from the circulation.[2]

Experimental Protocols for Studying Nppb

The study of Nppb structure, isoforms, and function involves a range of molecular and cellular biology techniques.

Analysis of Nppb Expression

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of NPPB in tissues and cells.

-

Western Blotting: To detect and quantify the different forms of the Nppb protein (proBNP, NT-proBNP, BNP) using specific antibodies.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying circulating levels of NT-proBNP and BNP in plasma or serum samples, often used in clinical diagnostics.

Characterization of Nppb Isoforms and Post-Translational Modifications

-

Mass Spectrometry (MS): A powerful tool to identify and characterize different protein isoforms and post-translational modifications like glycosylation.

-

2D Gel Electrophoresis: To separate protein isoforms based on their isoelectric point and molecular weight.

-

Site-Directed Mutagenesis: To investigate the functional role of specific amino acid residues, for example, by mutating glycosylation sites to study their effect on proBNP processing.

Functional Assays

-

Cell-based cGMP Assays: To measure the biological activity of BNP and its analogs by quantifying the production of cGMP in cells expressing NPR-A.

-

Receptor Binding Assays: To determine the binding affinity of different Nppb forms to their receptors.

A General Experimental Workflow for Investigating Nppb Isoforms

The following diagram illustrates a typical workflow for the investigation of novel Nppb isoforms.

Conclusion

Nppb is a critical cardiac hormone with a complex molecular biology. Its processing from a large precursor into active and inactive fragments is tightly regulated, notably by post-translational modifications such as glycosylation. The existence of various isoforms further adds to the intricate regulatory network governing Nppb's function. A thorough understanding of the molecular structure, isoforms, and signaling pathways of Nppb is essential for the development of novel diagnostic and therapeutic strategies for cardiovascular diseases. The experimental approaches outlined in this guide provide a framework for continued research in this important field.

References

- 1. What is NPPB Protein - Creative BioMart [creativebiomart.net]

- 2. sinobiological.com [sinobiological.com]

- 3. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. genecards.org [genecards.org]

- 6. uniprot.org [uniprot.org]

- 7. academic.oup.com [academic.oup.com]

- 8. urgencemonastir.com [urgencemonastir.com]

- 9. Nppb natriuretic peptide type B [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Post-Translational Modification of pro-Nppb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of pro-natriuretic peptide B (pro-Nppb), a critical precursor to the cardiac hormone B-type natriuretic peptide (BNP). Understanding the intricate regulation of pro-Nppb processing is paramount for the development of novel diagnostic and therapeutic strategies for cardiovascular diseases, particularly heart failure. This document details the key PTMs, the enzymes involved, and the functional consequences of these modifications. Furthermore, it provides detailed experimental protocols and data to facilitate further research in this field.

Core Post-Translational Modifications of pro-Nppb

The biological activity of Nppb is tightly regulated by a series of post-translational modifications, primarily proteolytic cleavage and O-glycosylation. These modifications determine the levels of circulating active BNP and its inactive N-terminal fragment, NT-proBNP, which are crucial biomarkers for heart failure.

Proteolytic Cleavage: The Activation Cascade

Pro-Nppb, a 108-amino acid polypeptide, undergoes endoproteolytic cleavage to release the biologically active 32-amino acid BNP and the 76-amino acid NT-proBNP. This processing is a critical step in the activation of the natriuretic peptide system.

Two key proprotein convertases, furin and corin , have been identified as the primary enzymes responsible for the cleavage of pro-Nppb.[1] Furin, a ubiquitously expressed subtilisin-like proprotein convertase, and corin, a cardiac-specific transmembrane serine protease, both recognize and cleave the pro-Nppb sequence.[1] Mass spectrometric analysis has revealed that furin-mediated cleavage of pro-Nppb results in the production of BNP(1-32), while corin-mediated cleavage can lead to the formation of BNP(4-32).[1] Studies have shown that a reduction in furin activity significantly impairs pro-Nppb processing.[1]

O-Glycosylation: A Key Regulator of Cleavage

Pro-Nppb is a glycoprotein that undergoes O-linked glycosylation, a modification that plays a crucial role in regulating its proteolytic processing.[2] Mutagenesis and mass spectrometry studies have indicated that O-glycosylation, particularly at Threonine 71 (Thr71) , which is located near the cleavage site, can sterically hinder the access of furin and corin, thereby inhibiting the processing of pro-Nppb.[2] Evidence strongly suggests that only pro-Nppb that is not glycosylated in the region of the cleavage site can be effectively processed into BNP and NT-proBNP.[2] This finding has significant implications for heart failure, where increased levels of glycosylated, unprocessed pro-Nppb are often observed.

Quantitative Data on pro-Nppb Processing

The interplay between glycosylation and proteolytic cleavage significantly impacts the circulating levels of active BNP. The following table summarizes the available quantitative data on the efficiency of pro-Nppb processing.

| pro-Nppb Form | Processing Enzyme | Relative Cleavage Efficiency | Reference |

| Non-glycosylated pro-Nppb | Furin | High | [2] |

| Glycosylated pro-Nppb | Furin | Low/Inefficient | [2] |

| T71A mutant pro-Nppb | Endogenous proteases | Increased processing | [2] |

| Wild-type human pro-Nppb (in rat myocytes) | Endogenous proteases | ~60% processed | [3] |

| Mutant human pro-Nppb (increased distance between glycosylation and cleavage sites) | Endogenous proteases | Increased processing | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the post-translational modifications of pro-Nppb.

Immunoprecipitation (IP) of pro-Nppb

This protocol is for the immunoprecipitation of pro-Nppb from cell lysates.

Materials:

-

Cell lysate (1-3 mg/mL total protein)

-

Primary antibody against pro-Nppb (2-10 µg)

-

Normal rabbit IgG (as a negative control)

-

Protein A/G agarose beads

-

IP Lysis Buffer (e.g., RIPA buffer)

-

Wash Buffer (e.g., cold PBS)

-

1X SDS Sample Buffer

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 500 µL of cell lysate.

-

Add 2-10 µg of the primary anti-pro-Nppb antibody. For the negative control, add an equivalent amount of normal rabbit IgG to a separate tube.

-

Incubate the lysate-antibody mixture for 1-4 hours or overnight at 4°C with gentle rotation.[4]

-

Add 50-100 µL of a 50% slurry of Protein A/G agarose beads.

-

Incubate for an additional 1-3 hours at 4°C with gentle rotation.

-

Pellet the agarose beads by centrifugation at 1,000 x g for 30 seconds at 4°C.

-

Carefully remove the supernatant.

-

Wash the pellet five times with 500 µL of cold IP Lysis Buffer, pelleting the beads by centrifugation between each wash.

-

After the final wash, resuspend the pellet in 40 µL of 1X SDS Sample Buffer.

-

Boil the sample for 5 minutes at 95-100°C.

-

Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.

Western Blot Analysis of pro-Nppb and its Fragments

This protocol outlines the steps for detecting pro-Nppb, NT-proBNP, and BNP in protein samples.

Materials:

-

Protein samples (cell lysates, immunoprecipitated proteins)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for pro-Nppb, NT-proBNP, or BNP

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NT-proBNP) diluted in blocking buffer. Optimal antibody concentration and incubation time should be determined empirically, but a starting point is a 1:1000 dilution for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.

Mass Spectrometry for O-Glycan Analysis of pro-Nppb

This protocol provides a general workflow for the analysis of O-linked glycans on pro-Nppb.

Materials:

-

Purified pro-Nppb

-

Reductive β-elimination reagents (e.g., sodium borohydride in sodium hydroxide)

-

Desalting columns

-

Matrix for MALDI-TOF MS (e.g., 2,5-dihydroxybenzoic acid)

-

Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

-

Glycan Release: Release O-linked glycans from purified pro-Nppb using reductive β-elimination. This chemical method cleaves the glycosidic bond between the glycan and the serine or threonine residue.

-

Purification and Desalting: Purify the released glycans from peptides and salts using a desalting column (e.g., a C18 Sep-Pak cartridge).

-

Mass Spectrometric Analysis:

-

MALDI-TOF MS: Mix the purified glycans with a suitable matrix and spot onto a MALDI plate. Acquire mass spectra to determine the masses of the different glycan structures present.

-

LC-ESI-MS/MS: For more detailed structural information, separate the glycans by liquid chromatography and analyze by electrospray ionization tandem mass spectrometry. Fragmentation analysis can reveal the sequence and branching of the monosaccharides.

-

Site-Directed Mutagenesis of the Nppb Gene

This protocol describes the use of overlap extension PCR to introduce a specific mutation, such as T71A, into the Nppb gene to study the effects of glycosylation.

Materials:

-

Plasmid DNA containing the Nppb gene

-

Pfu DNA polymerase or another high-fidelity polymerase

-

dNTPs

-

Four primers: two outer primers (A and D) and two internal, overlapping mutagenic primers (B and C). Primer C is the reverse complement of primer B and both contain the desired mutation.

-

DpnI restriction enzyme

-

Competent E. coli cells

Primer Design for T71A Mutation in Human Nppb:

-

The codon for Threonine (T) is ACG. The codon for Alanine (A) is GCG. The mutation requires changing the first base from A to G.

-

Forward Mutagenic Primer (B): 5'-[Flanking Sequence]-GCG-[Flanking Sequence]-3'

-

Reverse Mutagenic Primer (C): 5'-[Reverse Complement of Flanking Sequence]-CGC-[Reverse Complement of Flanking Sequence]-3' Note: The exact primer sequences will depend on the specific vector and flanking regions of the Nppb insert.

Procedure:

-

First Round of PCR:

-

Perform two separate PCR reactions.

-

Reaction 1: Use primers A and C with the Nppb plasmid as a template.

-

Reaction 2: Use primers B and D with the Nppb plasmid as a template.

-

These reactions will generate two DNA fragments with overlapping ends containing the mutation.

-

-

Purification: Purify the PCR products from both reactions to remove the initial template DNA and primers.

-

Second Round of PCR (Overlap Extension):

-

Combine the two purified fragments from the first round of PCR.

-

Perform a PCR reaction using the outer primers A and D. The overlapping ends of the fragments will anneal and serve as primers for each other, creating the full-length mutated Nppb gene.

-

-

DpnI Digestion: Digest the final PCR product with DpnI to remove the original, methylated parental plasmid DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Screening and Sequencing: Screen colonies for the desired plasmid and verify the mutation by DNA sequencing.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in pro-Nppb modification and signaling are provided below using Graphviz (DOT language).

Pro-Nppb Processing and Glycosylation Workflow

Caption: Workflow of pro-Nppb post-translational modification.

BNP Signaling Pathway

Caption: The BNP signaling cascade in cardiomyocytes.

Experimental Workflow for Studying pro-Nppb Glycosylation and Cleavage

Caption: Integrated workflow for analyzing pro-Nppb PTMs.

References

- 1. Role of cGMP-PKG signaling in the protection of neonatal rat cardiac myocytes subjected to simulated ischemia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Physiological Stimuli for Nppb Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gene encoding B-type natriuretic peptide (BNP), Nppb, is a critical regulator of cardiovascular homeostasis and a key biomarker in cardiac disease. Its expression is tightly controlled by a variety of physiological and pathophysiological stimuli, primarily within the heart but also in other tissues such as the nervous system. Understanding the intricate mechanisms that govern Nppb gene expression is paramount for the development of novel therapeutic strategies for cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the core physiological stimuli that modulate Nppb expression, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Physiological Stimuli and Quantitative Data

The expression of the Nppb gene is dynamically regulated by a range of physiological signals. The following tables summarize the key stimuli and the corresponding quantitative changes observed in Nppb mRNA expression.

Table 1: Mechanical and Biomechanical Stimuli

| Stimulus | Cell/Tissue Type | Fold Change in Nppb mRNA | Experimental Model | Reference |

| Cyclic Mechanical Stretch | Adult Rat Cardiac Fibroblasts | 6.6-fold (4h), 3.2-fold (24h) | 10% cyclic stretch at 1 Hz | [1][2] |

| Piezo1 Agonist (Yoda1) | Adult Rat Cardiac Fibroblasts | 2.1-fold | Chemical activation | [1] |

Table 2: Hypertrophic and Pathological Stimuli

| Stimulus | Cell/Tissue Type | Fold Change in Nppb mRNA | Experimental Model | Reference |

| Phenylephrine (PE) | Neonatal Rat Ventricular Myocytes (NRVMs) | Significant increase (specific fold change varies) | 100µM PE for 24-48h | [3][4][5][6] |

| Hypoxia | Cardiomyocytes | Upregulated (specific fold change varies) | 1% O2 for 24-48h | [7] |

Table 3: Inflammatory and Signaling Molecules

| Stimulus | Cell/Tissue Type | Fold Change in Nppb mRNA | Experimental Model | Reference |

| Transforming Growth Factor-β (TGF-β) | Adult Rat Cardiac Fibroblasts | Upregulated (specific fold change varies) | TGF-β treatment | [8] |

| Interleukin-1β (IL-1β) & Tumor Necrosis Factor-α (TNF-α) | Cardiomyocytes | Upregulated (specific fold change varies) | Cytokine treatment | [9][10] |

Table 4: Neuronal Injury

| Stimulus | Cell/Tissue Type | Fold Change in Nppb mRNA | Experimental Model | Reference |

| Sciatic Nerve Injury | Dorsal Root Ganglion (DRG) | Upregulated (specific fold change varies) | Sciatic nerve crush/ligation | [11] |

Signaling Pathways Regulating Nppb Expression

The physiological stimuli mentioned above converge on specific signaling pathways that ultimately regulate the transcription of the Nppb gene. Key pathways identified include the Piezo1 mechanotransduction pathway, TGF-β signaling, and inflammatory cytokine-mediated pathways.

Piezo1-Mediated Mechanotransduction

Mechanical stretch of cardiac fibroblasts activates the mechanosensitive ion channel Piezo1, leading to an influx of calcium ions. This calcium signal is a critical upstream event that initiates a signaling cascade resulting in increased Nppb transcription.

References

- 1. TGF-β and WNT signaling pathways in cardiac fibrosis: non-coding RNAs come into focus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fujifilmcdi.com [fujifilmcdi.com]

- 3. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Traditional Chinese medicine Qiliqiangxin attenuates phenylephrine-induced cardiac hypertrophy via upregulating PPARγ and PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression profiling of hypertrophic cardiomyocytes identifies new players in pathological remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fujifilmcdi.com [fujifilmcdi.com]

- 8. Fibroblast-specific TGF-β signaling mediates cardiac dysfunction, fibrosis, and hypertrophy in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Quantifying Nppb Expression in Tissue Samples using qPCR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natriuretic Peptide B (Nppb), also known as brain natriuretic peptide (BNP), is a cardiac hormone crucial for regulating blood pressure and fluid balance.[1] Synthesized and secreted primarily by ventricular cardiomyocytes in response to cardiac stress and stretching, Nppb plays a significant role in cardiovascular homeostasis.[1][2] Its expression is markedly upregulated in pathological conditions such as cardiac hypertrophy and heart failure, making it a key biomarker for diagnosis and prognosis of cardiovascular diseases.[2][3]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring mRNA expression levels, providing valuable insights into the transcriptional regulation of genes like Nppb. This application note provides a detailed protocol for the accurate and reproducible quantification of Nppb mRNA in tissue samples, with a particular focus on cardiac tissue. Adherence to best practices in RNA extraction from fibrous tissues, appropriate selection of reference genes, and rigorous data analysis are critical for obtaining reliable results. This document outlines a comprehensive workflow from tissue collection to data interpretation, in accordance with the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines to ensure data quality and reproducibility.[4][5][6][7]

Nppb Signaling Pathway

Nppb exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase. This binding triggers the conversion of GTP to cyclic GMP (cGMP), which then acts as a second messenger to mediate downstream signaling cascades. These pathways ultimately lead to vasodilation, natriuresis, and diuresis, collectively reducing blood pressure and cardiac load.

Nppb signaling pathway.

Experimental Protocols

This section provides a detailed methodology for the quantification of Nppb expression in tissue samples, from initial sample preparation to the final qPCR reaction.

Experimental Workflow

The overall experimental workflow for quantifying Nppb expression using qPCR is illustrated below.

Experimental workflow for Nppb quantification.

Tissue Collection and Preservation

Proper tissue collection and preservation are paramount to prevent RNA degradation.

-

Euthanasia and Dissection: Perform euthanasia according to approved institutional animal care and use committee (IACUC) protocols. Dissect the target tissue (e.g., heart ventricles) rapidly on a clean, RNase-free surface, preferably on ice.

-

Sample Processing: Mince the tissue into small pieces (approximately 5 mm³) to facilitate homogenization.

-

Preservation: Immediately place the minced tissue into a cryovial and snap-freeze in liquid nitrogen. Store the samples at -80°C until RNA extraction. Alternatively, use an RNA stabilization reagent according to the manufacturer's instructions.

RNA Extraction from Fibrous Tissue (e.g., Heart)

Cardiac tissue is rich in fibrous connective tissue and contractile proteins, which can hinder efficient RNA extraction. The following protocol combines mechanical disruption with a column-based purification method for optimal results.

-

Homogenization:

-

Place a frozen piece of tissue (20-30 mg) into a 2 ml tube containing a stainless steel bead and 600 µl of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Fibrous Tissue Mini Kit).

-

Immediately homogenize the tissue using a bead mill homogenizer (e.g., TissueLyser) for 2-5 minutes at 25-30 Hz, or until the tissue is completely disrupted. Keep samples on ice whenever possible.

-

-

Lysate Processing:

-

Centrifuge the lysate for 3 minutes at full speed to pellet any insoluble material.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

RNA Purification:

-

Add 1 volume of 70% ethanol to the cleared lysate and mix well by pipetting.

-

Transfer the sample to an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

-